molecular formula C15H15F2NO4S B2863141 2-difluoromethanesulfonyl-N-[1-(furan-3-yl)propan-2-yl]benzamide CAS No. 1795494-16-4

2-difluoromethanesulfonyl-N-[1-(furan-3-yl)propan-2-yl]benzamide

Cat. No.: B2863141
CAS No.: 1795494-16-4
M. Wt: 343.34
InChI Key: DGESAQLRSLIKGS-UHFFFAOYSA-N
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Description

2-difluoromethanesulfonyl-N-[1-(furan-3-yl)propan-2-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a difluoromethylsulfonyl group and a furan ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-difluoromethanesulfonyl-N-[1-(furan-3-yl)propan-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the Difluoromethylsulfonyl Group: The difluoromethylsulfonyl group can be introduced via a sulfonylation reaction using a difluoromethylsulfonyl chloride reagent.

    Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a furan boronic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

2-difluoromethanesulfonyl-N-[1-(furan-3-yl)propan-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The difluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Amines derived from the benzamide core.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-difluoromethanesulfonyl-N-[1-(furan-3-yl)propan-2-yl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethylsulfonyl group can enhance the compound’s binding affinity and selectivity, while the furan ring may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-((trifluoromethyl)sulfonyl)-N-(1-(furan-3-yl)propan-2-yl)benzamide: Similar structure but with a trifluoromethylsulfonyl group.

    2-((methylsulfonyl)-N-(1-(furan-3-yl)propan-2-yl)benzamide: Similar structure but with a methylsulfonyl group.

Uniqueness

2-difluoromethanesulfonyl-N-[1-(furan-3-yl)propan-2-yl]benzamide is unique due to the presence of the difluoromethylsulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications.

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[1-(furan-3-yl)propan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO4S/c1-10(8-11-6-7-22-9-11)18-14(19)12-4-2-3-5-13(12)23(20,21)15(16)17/h2-7,9-10,15H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGESAQLRSLIKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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